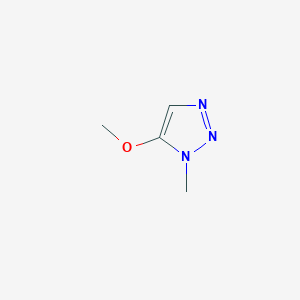![molecular formula C13H14N6O3 B14733905 Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate CAS No. 6622-63-5](/img/structure/B14733905.png)
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino and nitroso groups, as well as an ethyl ester group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoate moiety with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitroso and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar in structure but lacks the nitroso group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Contains a dichloropyrimidine ring instead of a diamino-nitroso-pyrimidine ring.
Uniqueness
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is unique due to the presence of both amino and nitroso groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
6622-63-5 |
|---|---|
Molecular Formula |
C13H14N6O3 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H14N6O3/c1-2-22-12(20)7-3-5-8(6-4-7)16-11-9(19-21)10(14)17-13(15)18-11/h3-6H,2H2,1H3,(H5,14,15,16,17,18) |
InChI Key |
UKIQCHYTMCCITC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)

![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)






